

CCZ01048 for PET Imaging of Malignant Melanoma: A Technical Guide

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malignant melanoma, the most aggressive form of skin cancer, necessitates early and accurate diagnosis for effective treatment. The melanocortin 1 receptor (MC1R) is a highly attractive target for molecular imaging due to its significant overexpression in the majority of melanomas. [1][2][3][4][5] **CCZ01048**, a potent α -melanocyte-stimulating hormone (α -MSH) analogue, has emerged as a promising radiotracer for positron emission tomography (PET) imaging of this malignancy.[6] This technical guide provides a comprehensive overview of the preclinical evaluation of [68 Ga]Ga-**CCZ01048**, detailing its mechanism of action, experimental protocols, and key quantitative data.

Introduction

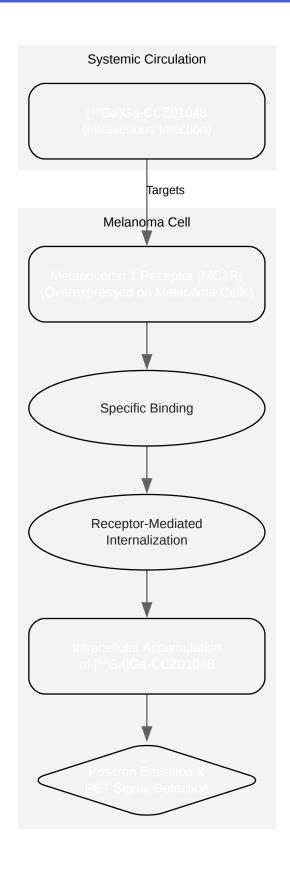
CCZ01048 is a peptide-based radiopharmaceutical designed for the targeted imaging of malignant melanoma. It is an analogue of α -melanocyte-stimulating hormone (α -MSH) that has been modified to incorporate a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling radiolabeling with positron-emitting radionuclides such as Gallium-68 (68 Ga).[1][2] The core peptide, Nle-CycMSHhex, is a lactam bridge-cyclized α -MSH analogue that exhibits high affinity and specificity for the melanocortin 1 receptor (MC1R).[1][2] The introduction of a cationic 4-amino-(1-carboxymethyl) piperidine (Pip) linker in **CCZ01048** has been shown to enhance tumor uptake and improve tumor-to-normal tissue contrast in preclinical models.[1][3][7]



Mechanism of Action

The efficacy of [⁶⁸Ga]Ga-**CCZ01048** as a PET imaging agent for melanoma stems from its specific binding to the MC1R. This G-protein coupled receptor is highly expressed on the surface of most melanoma cells.[1][2] Following intravenous administration, [⁶⁸Ga]Ga-**CCZ01048** circulates in the bloodstream and preferentially accumulates at sites of melanoma by binding to MC1R. The subsequent internalization of the receptor-ligand complex leads to the retention of the radiotracer within the tumor cells.[1][2][6][8] The positron emissions from the chelated ⁶⁸Ga can then be detected by a PET scanner, allowing for the non-invasive visualization and quantification of tumor lesions.





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Caption: Mechanism of [68Ga]Ga-CCZ01048 action in melanoma PET imaging.



Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of **CCZ01048**.

Table 1: In Vitro Characteristics of CCZ01048

Parameter	Value	Cell Line	Reference
Binding Affinity (Ki)	0.31 nM	B16F10	[6]
Dissociation Constant (Kd)	0.74 ± 0.13 nM	B16F10	[8]

Table 2: Radiochemical Properties of [68Ga]Ga-CCZ01048

Parameter	Value	Reference
Radiochemical Purity	> 99%	[8]
Specific Activity	118.4 TBq/mmol	[8]
In Vivo Stability (15 min p.i. in plasma)	> 93% intact	[1][2]
Partition Coefficient (Log P)	-2.31 ± 0.08	[8]

Table 3: In Vitro Cell Internalization of [68Ga]Ga-CCZ01048 in B16F10 Cells

Time Post-Treatment	Internalization (%)	Reference
30 min	~31%	[8]
120 min	55-62%	[1]
240 min	~62%	[8]

Table 4: Biodistribution of [68Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice (%ID/g)



Organ	1 hour post- injection	2 hours post- injection	Reference
Tumor	12.3 ± 3.3	21.9 ± 4.6	[1][2]
Blood	-	-	[1][2]
Kidneys	4.7 ± 0.5	5.5 ± 0.4	[1][2]
Muscle	-	-	[1][2]
Bone	-	-	[1][2]

Table 5: Tumor-to-Organ Ratios for [68Ga]Ga-**CCZ01048** in B16F10 Tumor-Bearing Mice at 2 hours post-injection

Ratio	Value	Reference
Tumor-to-Blood	96.4 ± 13.9	[1][2]
Tumor-to-Muscle	210.9 ± 20.9	[1][2]
Tumor-to-Bone	39.6 ± 11.9	[1][2]
Tumor-to-Kidney	4.0 ± 0.9	[1][2]

Table 6: Biodistribution of [68Ga]Ga-**CCZ01048** in Human SK-MEL-1 Tumor-Bearing Mice (%ID/g)

Time Post-Injection	Tumor Uptake	Reference
1 hour	6.42 ± 0.63	[9]
2 hours	6.59 ± 1.31	[9]

Experimental Protocols Peptide Synthesis

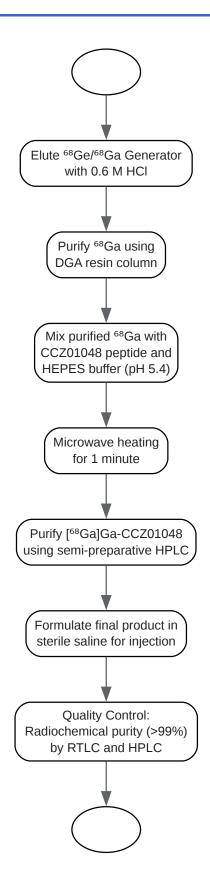


CCZ01048 (DOTA-Pip-Nle-CycMSHhex) was synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1] The synthesis was performed on an automated peptide synthesizer.[1] Following cleavage from the resin and deprotection, the crude peptide was purified by high-performance liquid chromatography (HPLC).[9]

Radiolabeling of CCZ01048 with ⁶⁸Ga

The radiolabeling of **CCZ01048** with ⁶⁸Ga is a crucial step in the preparation of the PET tracer.





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Caption: Workflow for the radiolabeling of CCZ01048 with ⁶⁸Ga.



Detailed Protocol:

- 68Ga Elution: 68Ga was eluted from a 68Ge/68Ga generator using 0.6 M HCl.[10]
- Purification: The eluted ⁶⁸Ga was purified using a DGA resin column.[10]
- Reaction Mixture: The purified ⁶⁸Ga solution was mixed with **CCZ01048** peptide (25 μg) and HEPES buffer (2 M, pH 5.4).[10]
- Radiolabeling Reaction: The reaction was carried out with microwave heating for 1 minute.
 [10]
- Purification of Radiolabeled Peptide: The reaction mixture was purified by HPLC on a semipreparative C18 column.[10]
- Quality Control: The radiochemical purity of the final product, [68Ga]Ga-CCZ01048, was
 determined by radio-thin-layer chromatography (RTLC) and HPLC to be greater than 99%.[8]

In Vitro Cell Internalization Assay

This assay quantifies the rate and extent of [68Ga]Ga-CCZ01048 internalization into melanoma cells.

Protocol:

- Cell Seeding: B16F10 murine melanoma cells were seeded in 24-well plates and allowed to adhere overnight.[10]
- Incubation: [68Ga]Ga-**CCZ01048** was added to the cells, and the plates were incubated at 37°C for various time points (e.g., 30, 60, 90, 120 minutes).[10]
- Wash: After incubation, the cells were washed with phosphate-buffered saline (PBS) to remove unbound radiotracer.[10]
- Membrane-Bound Fraction Collection: The membrane-bound radioactivity was collected by incubating the cells with an acid solution (0.2 M acetic acid, 0.5 M NaCl, pH 2.6) on ice.[10]

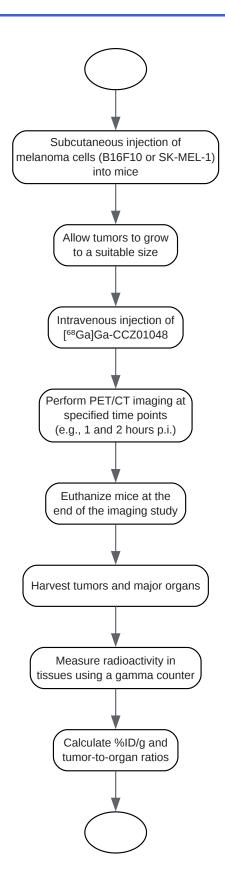


- Internalized Fraction Collection: The cells were then lysed to collect the internalized fraction.
 [10]
- Radioactivity Measurement: The radioactivity of both the membrane-bound and internalized fractions was measured using a gamma counter.[10]

In Vivo PET Imaging and Biodistribution Studies

These studies evaluate the tumor-targeting capabilities and pharmacokinetic profile of [68Ga]Ga-**CCZ01048** in animal models of melanoma.





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Caption: Workflow for in vivo PET imaging and biodistribution studies.



Protocol:

- Animal Models: Female C57BL/6J mice for the B16F10 murine melanoma model and NOD-SCID mice for the SK-MEL-1 human melanoma model were used.[8][9]
- Tumor Implantation: A suspension of melanoma cells (e.g., 1x10⁷ B16F10 cells) was subcutaneously injected into the shoulder of each mouse.[8]
- Radiotracer Administration: Once tumors reached an appropriate size, mice were intravenously injected with [68Ga]Ga-CCZ01048.
- PET/CT Imaging: Static or dynamic PET/CT scans were acquired at various time points post-injection (p.i.), typically at 1 and 2 hours.[1][9]
- Biodistribution: Following the final imaging session, mice were euthanized. Tumors and major organs were excised, weighed, and their radioactivity was measured in a gamma counter.
- Data Analysis: The tissue radioactivity was decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios were then calculated.

Conclusion

[68Ga]Ga-CCZ01048 has demonstrated exceptional promise as a PET imaging agent for malignant melanoma in preclinical studies. Its high affinity for MC1R, efficient radiolabeling, favorable in vivo stability, and high tumor uptake with excellent tumor-to-background contrast make it a strong candidate for clinical translation.[1][2][8] Further investigations, including first-in-human studies, are warranted to establish its clinical utility for the diagnosis, staging, and monitoring of treatment response in patients with malignant melanoma.[11] The potential for CCZ01048 to be labeled with therapeutic radionuclides also opens up possibilities for its use as a theranostic agent for the targeted radionuclide therapy of melanoma.[1][2][3][4][5]

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